![molecular formula C20H25NO4 B4538978 methyl 4-(4-isopropylbenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4538978.png)
methyl 4-(4-isopropylbenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
The compound belongs to the pyrrole derivative family, which is extensively studied for their diverse chemical properties and potential applications in organic synthesis and medicinal chemistry. Pyrrole derivatives are known for their varied biological activities and utility as building blocks in organic synthesis.
Synthesis Analysis
Pyrrole derivatives can be synthesized through a variety of methods. One common approach is the use of relay catalysis for the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, demonstrating the utility of metal/organo relay catalysis in constructing pyrrole frameworks efficiently from precursors like 5-methoxyisoxazoles and pyridinium ylides (Galenko et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives reveals a diverse range of functionalities that can be introduced at various positions on the pyrrole ring. Structural elucidation techniques, including X-ray diffraction (XRD), are crucial for confirming the geometry and electronic structure of these compounds (Silaichev et al., 2010).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, including cycloadditions, acylations, and rearrangements, highlighting their reactivity and versatility as synthetic intermediates. For instance, the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives showcases the potential of pyrrole compounds in forming antimicrobial agents through cyclization and formylation reactions (Hublikar et al., 2019).
properties
IUPAC Name |
methyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[(4-propan-2-ylphenyl)methylidene]pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-13(2)16-8-6-15(7-9-16)12-17-18(20(23)25-5)14(3)21(19(17)22)10-11-24-4/h6-9,12-13H,10-11H2,1-5H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRNMQXONBSLSQ-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(C)C)C(=O)N1CCOC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)C(C)C)/C(=O)N1CCOC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-{[4-(propan-2-YL)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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